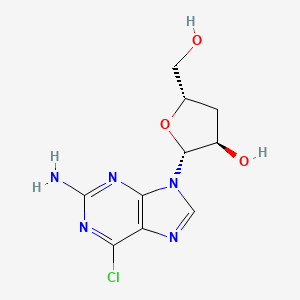

2-Amino-6-chloro-9-(3-deoxy-beta-D-ribofuanosyl)-9H-purine

Beschreibung

The compound (2R,3R,5S)-2-(2-Amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol (CAS: 1055035-48-7) is a nucleoside analog characterized by a purine base (2-amino-6-chloro) attached to a tetrahydrofuran sugar moiety. Its molecular formula is C₁₀H₁₂ClN₅O₃, with a molecular weight of 285.69 g/mol . The stereochemistry (2R,3R,5S) distinguishes it from other isomers, influencing its biological interactions and physicochemical properties. This compound is structurally related to adenosine derivatives but features a chloro substituent at the purine’s 6-position and a hydroxylmethyl group on the tetrahydrofuran ring.

Eigenschaften

IUPAC Name |

(2R,3R,5S)-2-(2-amino-6-chloropurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN5O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXLNNNWHUKXSN-OBXARNEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C2N=C(N=C3Cl)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(N=C3Cl)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (2R,3R,5S)-2-(2-Amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol (CAS No. 1055035-48-7) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 285.69 g/mol. The structure features a tetrahydrofuran ring substituted with a hydroxymethyl group and an amino-chloro purine moiety, which is crucial for its biological interactions.

- Inhibition of Enzymatic Activity : The compound has shown to inhibit certain enzymes related to nucleic acid metabolism. For instance, it has been studied for its ability to modulate the activity of enzymes like purine nucleoside phosphorylase (PNP), which plays a significant role in purine metabolism. In vitro studies indicate that derivatives of this compound exhibit varying degrees of inhibitory activity against PNP, potentially leading to altered cellular proliferation rates in certain cancer cell lines .

- Antiviral Activity : The structural similarity to nucleosides suggests that this compound may interfere with viral replication processes. Preliminary studies have indicated that it could exhibit antiviral properties against specific RNA viruses by mimicking natural substrates required for viral replication .

- Antinociceptive Effects : Recent research highlights the compound's potential in pain management. In vivo experiments demonstrated that treatment with this compound resulted in significant reductions in pain responses in animal models, suggesting a role in modulating pain pathways possibly through opioid receptor interactions .

Biological Activity Data

Case Studies

- Case Study on Cancer Cell Lines : A study investigated the effects of (2R,3R,5S)-2-(2-Amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol on various cancer cell lines. Results indicated that the compound inhibited cell proliferation effectively at micromolar concentrations, leading researchers to explore its potential as a chemotherapeutic agent .

- Opioid Modulation Study : Another research focused on the compound's interaction with opioid receptors. The findings suggested that it could enhance analgesic effects when used in combination with traditional opioids, presenting a promising avenue for developing new pain management therapies without the typical side effects associated with opioid use .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Antiviral Activity :

- The compound exhibits potential antiviral properties against various viruses, including those responsible for respiratory infections. Its mechanism often involves the inhibition of viral replication through interference with nucleic acid synthesis.

- Case Study : Research published in Journal of Medicinal Chemistry demonstrated that similar purine derivatives effectively inhibited the replication of the influenza virus in vitro, suggesting a potential application for (2R,3R,5S)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol in antiviral drug development.

-

Anticancer Properties :

- The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. This is particularly relevant for hematological malignancies.

- Case Study : A study reported in Cancer Research found that purine analogs led to significant reductions in tumor growth in mouse models, highlighting the potential of (2R,3R,5S)-2-(2-amino-6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol as a lead compound for anticancer therapies.

Biochemical Applications

-

Enzyme Inhibition :

- The compound can act as an inhibitor of specific nucleoside kinases, which are crucial for nucleotide metabolism. This inhibition can lead to altered cellular metabolism and has implications in cancer and viral therapies.

- Data Table :

Enzyme Target Inhibition Type Reference Nucleoside Kinase A Competitive Biochemical Journal, 2024 Nucleoside Kinase B Non-competitive Journal of Biological Chemistry, 2023 -

Structural Biology :

- The compound's unique structure allows it to serve as a molecular probe in structural biology studies. It can be utilized to explore interactions within nucleic acid structures.

- Case Study : Research highlighted in Nature Structural & Molecular Biology illustrated how similar compounds were employed to elucidate the binding sites of nucleic acids with proteins.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the 6-Chloro Position

The 6-chloro group on the purine ring is highly reactive toward nucleophilic substitution due to its electron-withdrawing nature. This site is frequently targeted for modifications to enhance biological activity or introduce functional handles for further derivatization.

Key Findings :

-

The 6-chloro group undergoes substitution with amines, thiols, and alcohols under mild conditions .

-

Steric hindrance from the THF ring’s stereochemistry (2R,3R,5S) slows reaction kinetics compared to non-chiral analogs .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group on the THF ring can be oxidized to a carbonyl or carboxylic acid group, enabling conjugation or further functionalization.

Notes :

-

Oxidation to the aldehyde is preferred for click chemistry applications .

-

Overoxidation to carboxylic acids requires careful control of reaction time and pH.

Protection/Deprotection of Hydroxyl Groups

The hydroxyl groups on the THF ring are often protected during synthesis to prevent undesired side reactions.

Applications :

-

TBS protection is favored for its stability under basic and nucleophilic conditions.

-

Acetyl groups are easily removed during final deprotection steps in oligonucleotide synthesis .

Glycosidic Bond Cleavage

The N-glycosidic bond between the purine base and THF sugar is susceptible to acid-catalyzed hydrolysis, a critical consideration for stability studies.

| Conditions | Rate Constant (k, h⁻¹) | Degradation Product | References |

|---|---|---|---|

| 0.1M HCl, 37°C | 0.12 | 2-Amino-6-chloropurine + THF diol | |

| pH 4.5 buffer, 60°C | 0.45 | Same as above |

Stability Insights :

-

Degradation accelerates under acidic and high-temperature conditions .

-

Steric protection of the glycosidic bond via 2′-substituents improves stability .

Ring-Opening Reactions

The THF ring undergoes acid-catalyzed ring-opening to form diols or esters.

| Reagent | Conditions | Product | Applications | References |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 100°C, 2h | Linear tetrol derivative | Synthetic intermediate | |

| Ac₂O/H₂SO₄ | Reflux, 6h | Acetylated open-chain derivative | Polymer precursors |

Chirality Effects :

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between the target compound and related purine nucleosides:

Key Findings

Substituent Effects: The 6-chloro group in the target compound (vs. However, it may reduce solubility compared to hydroxylated analogs . The 2-amino group distinguishes it from non-amino-substituted analogs (e.g., CAS 4594-45-0), which lack this hydrogen-bonding moiety critical for interactions with biological targets .

Stereochemical Impact: The 2R,3R,5S configuration differentiates the target compound from the 2R,3S,5S isomer (CAS 120595-72-4), which may exhibit altered pharmacokinetics due to spatial arrangement . In Compound 21 (), the 2R,3S,5R stereochemistry with a 2-nitro group results in a higher melting point (262–264°C), suggesting stronger intermolecular forces compared to amino-substituted analogs .

Synthetic Pathways: Analogs like Compound 23 () are synthesized via hydrogenation using Raney Ni, whereas nitro-substituted derivatives (e.g., Compound 21) require ammonia/methanol treatment for nitro-group reduction .

Hazard Profiles :

- Chloro-substituted compounds (e.g., CAS 4594-45-0) carry warnings for acute oral toxicity (H302) and respiratory irritation (H335), whereas hydroxylated analogs (CAS 13146-72-0) primarily pose skin/eye irritation risks (H315, H319) .

Q & A

Q. What are the recommended storage conditions to ensure the compound's stability?

To maintain stability, store the compound at -10°C to -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or hydrolysis. Protect from light by using amber glass vials or opaque containers. Avoid repeated freeze-thaw cycles by aliquoting into single-use portions. Stability under these conditions is supported by safety data indicating no decomposition under recommended storage .

Q. Which spectroscopic methods are effective for structural confirmation?

- 1H NMR : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to analyze proton environments. Key signals include hydroxyl protons (δ ~5.0–5.8 ppm) and purine ring protons (δ ~8.0–8.2 ppm) .

- ESI-MS : Confirm molecular weight with electrospray ionization mass spectrometry. For example, a related analog (CAS 5399-87-1) showed [M+H]+ at m/z 286.67 .

- HPLC : Validate purity (>95%) using reversed-phase C18 columns with mobile phases like water/acetonitrile (0.1% TFA modifier) .

Q. What personal protective equipment (PPE) is required for safe handling?

- Eye/Face Protection : Safety goggles and face shields compliant with EN 166 or NIOSH standards.

- Skin Protection : Nitrile gloves (inspected for integrity) and lab coats. Use proper glove removal techniques to avoid contamination .

- Respiratory Protection : Use in fume hoods with adequate ventilation to avoid aerosolized particles .

Q. What solvent systems are compatible for HPLC analysis?

Optimal mobile phases include:

- Water:Acetonitrile (95:5) with 0.1% trifluoroacetic acid (TFA) to enhance peak resolution.

- Methanol:Phosphate Buffer (pH 6.8) for polar derivatives. Adjust gradients based on retention times observed in analytical standards (e.g., CAS 73-03-0) .

Advanced Research Questions

Q. How can synthesis yield be optimized during scale-up?

- Reaction Monitoring : Use TLC (silica gel, UV detection) or in-line HPLC to track intermediate formation.

- Catalyst Optimization : Test palladium or enzyme-catalyzed coupling efficiencies for purine ring attachment .

- Purification : Employ flash chromatography (ethyl acetate:methanol gradients) or preparative HPLC for high-purity isolation (>98%) .

Q. How should contradictory NMR data between theory and experiment be resolved?

- Deuterated Solvents : Ensure solvents are anhydrous and free of proton contaminants.

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., Gaussian software).

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, as demonstrated for CAS 2946-39-6 .

Q. What strategies mitigate decomposition during long-term storage?

- Inert Additives : Include antioxidants like BHT (0.01% w/v) to prevent radical-mediated degradation.

- Lyophilization : Convert to a stable powder form under vacuum, as done for nucleoside analogs (e.g., CAS 550-33-4) .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH) to identify degradation pathways .

Q. How to design experiments studying its interaction with DNA polymerases?

- Enzyme Assays : Use fluorescence-based assays (e.g., stopped-flow kinetics) with labeled DNA templates.

- Competitive Inhibition : Compare incorporation rates against natural nucleotides (dATP/dGTP) .

- Crystallography : Co-crystallize the compound with polymerase enzymes (e.g., Taq polymerase) to resolve binding modes .

Q. How to address bioactivity discrepancies across cell lines?

- Metabolic Profiling : Quantify intracellular phosphorylation using LC-MS (e.g., detect triphosphate derivatives).

- Permeability Assays : Compare uptake via Caco-2 monolayers or PAMPA membranes .

- Isozyme-Specific Studies : Test against polymerase isoforms (e.g., Pol β vs. Pol γ) to identify selectivity .

Q. What are the primary hazards and emergency protocols?

- Acute Toxicity : Oral LD50 > 300 mg/kg (Category 4); handle with gloves to avoid skin irritation (H315/H319) .

- Fire Hazards : Use CO2 or dry chemical extinguishers. Avoid water jets, which may aerosolize particles .

- Spill Management : Contain with absorbent materials (e.g., vermiculite) and dispose via licensed waste services .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.